molecular formula C21H19NO6 B2698984 (Z)-2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile CAS No. 903585-66-0

(Z)-2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile

Cat. No.: B2698984
CAS No.: 903585-66-0
M. Wt: 381.384
InChI Key: KRLWTIPEVSLYQH-PXNMLYILSA-N
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Description

(Z)-2-((4-Methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a benzofuran-derived compound characterized by a Z-configuration benzylidene group at the 2-position of the dihydrobenzofuran core. The 3,4,5-trimethoxybenzylidene substituent contributes to its planar aromatic system, while the 6-oxyacetonitrile group introduces polar and reactive functionalities.

Properties

IUPAC Name

2-[[(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-12-7-14(27-6-5-22)11-15-19(12)20(23)16(28-15)8-13-9-17(24-2)21(26-4)18(10-13)25-3/h7-11H,6H2,1-4H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLWTIPEVSLYQH-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure and Properties

The compound's structure features a benzofuran moiety linked to a trimethoxybenzylidene group and an acetonitrile functional group. The molecular formula is C20H24N2O7C_{20}H_{24}N_{2}O_{7}, with a molecular weight of approximately 404.42 g/mol. Its intricate structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit promising anticancer properties. For instance, a study evaluated the cytotoxic effects of similar compounds on several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer) using the MTT assay. The results demonstrated significant cytotoxicity in these cell lines, suggesting that the compound may possess similar or enhanced anticancer activity due to its structural characteristics .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AMCF-715
Compound BA54920
Compound CHT-2910

Antimicrobial Activity

The antimicrobial potential of compounds containing the trimethoxybenzylidene structure has also been explored. In vitro studies have shown that these compounds exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The proposed mechanisms underlying the biological activities of (Z)-2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant capacity, providing protective effects against oxidative stress.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial metabolism.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzofuran derivatives for their anticancer properties. The study highlighted that modifications at specific positions on the benzofuran scaffold significantly influenced their cytotoxicity against various cancer cell lines .

Another investigation focused on the antimicrobial effects where derivatives were tested against multi-drug resistant strains. Results indicated that certain modifications led to enhanced efficacy, suggesting a structure-activity relationship that could be exploited for drug development .

Scientific Research Applications

Biological Activities

Research has demonstrated that this compound exhibits several important biological activities:

Antioxidant Activity

The presence of methoxy groups in the structure enhances its antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. Studies indicate that compounds with similar structures effectively scavenge free radicals.

Antitumor Properties

Research has shown that (Z)-2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile may possess antitumor properties through mechanisms such as:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Halting the proliferation of cancer cells by interfering with cell cycle progression.

Anti-inflammatory Effects

This compound has been reported to modulate inflammatory pathways effectively. Such modulation can provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to (Z)-2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile:

  • GSK-3β Inhibition : Research focused on glycogen synthase kinase 3β (GSK-3β) inhibition found that certain derivatives exhibited potent inhibitory effects relevant for conditions such as Alzheimer's disease and cancer.
  • Antibacterial and Antifungal Activities : A series of derivatives were synthesized and evaluated for antibacterial and antifungal activities against various pathogens, with some showing comparable or superior activity to standard drugs.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
1. 3-MethoxyflavoneFlavone backboneAntioxidant, anti-inflammatory
2. 5-MethoxyindoleIndole structureAntitumor, neuroprotective
3. 4-DimethoxyphenolSimple phenolicAntioxidant
4. Benzofuran derivativesBenzofuran coreVarious bioactivities including antimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzofuran derivatives, differing primarily in substituents at the 2- and 6-positions. Below is a comparative analysis based on substituent effects, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituent at 2-Position Substituent at 6-Position Key Features
(Z)-2-((4-Methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile 3,4,5-Trimethoxybenzylidene (Z-configuration) Acetonitrile High polarity (nitrile group); potential for hydrogen bonding.
(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate 3,4,5-Trimethoxybenzylidene (Z-configuration) Cyclohexanecarboxylate Enhanced lipophilicity; ester group may confer metabolic stability.
(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate 3,4,5-Trimethoxybenzylidene (Z-configuration) 2,6-Dimethoxybenzoate Increased steric bulk; methoxy groups may enhance π-π stacking interactions.
(2Z)-3-Oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate 2,4,5-Trimethoxybenzylidene (Z-configuration) Methanesulfonate Sulfonate group improves aqueous solubility; potential for ionic interactions.
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 4-tert-Butylphenylmethylidene (Z-configuration) Methyl acetate tert-Butyl group increases hydrophobicity; ester may alter pharmacokinetics.

Key Observations

Substituent Effects on Polarity and Solubility :

  • The acetonitrile group in the target compound introduces a polar nitrile moiety, likely enhancing water solubility compared to lipophilic esters (e.g., cyclohexanecarboxylate) or tert-butylphenyl derivatives. However, the methanesulfonate analog exhibits superior aqueous solubility due to its ionic sulfonate group.
  • The 3,4,5-trimethoxybenzylidene group, common across most analogs, contributes to planar aromaticity and may facilitate interactions with hydrophobic binding pockets in biological targets.

The 4-tert-butylphenyl group introduces significant steric bulk, which could reduce binding to compact active sites but improve membrane permeability.

Reactivity and Metabolic Stability :

  • The nitrile group in the target compound may undergo hydrolysis to carboxylic acids under physiological conditions, whereas ester-containing analogs (e.g., cyclohexanecarboxylate) are prone to esterase-mediated cleavage.
  • Methanesulfonate is more metabolically stable due to its resistance to enzymatic hydrolysis.

Research Findings and Implications

  • Anticancer Potential: Compounds with 3,4,5-trimethoxybenzylidene groups (e.g., ) have shown microtubule-disrupting activity in prior studies, akin to combretastatin analogs. The acetonitrile group may enhance cytotoxicity by interacting with cysteine residues in tubulin.

Q & A

Q. How to address conflicting data in biological activity assays (e.g., cytotoxicity vs. anti-inflammatory effects)?

  • Methodological Answer : Orthogonal assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) clarify off-target effects. Dose-response curves (IC₅₀ comparisons) and genetic knockdown (siRNA) validate mechanism of action. Contradictions may arise from assay interference by the nitrile group, requiring counter-screens with nitrile-free analogs .

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